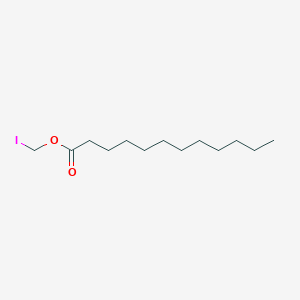
Iodomethyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyl dodecanoate is an organic compound that belongs to the class of iodinated fatty acid esters It is characterized by the presence of an iodine atom attached to a methylene group, which is further connected to a dodecanoate (lauric acid) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodomethyl dodecanoate can be synthesized through the iodination of methyldodecanoate. The process typically involves the reaction of methyldodecanoate with iodine in the presence of a suitable catalyst, such as red phosphorus or phosphorus triiodide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of iodomethyldodecanoate may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Iodomethyl dodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of methyldodecanoic acid.
Reduction Reactions: The compound can be reduced to methyldodecanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to form dodecanoic acid derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Methyldodecanoic acid.
Reduction: Methyldodecanoate.
Oxidation: Dodecanoic acid derivatives.
Applications De Recherche Scientifique
Iodomethyl dodecanoate has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of the iodine atom.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of iodomethyldodecanoate involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. In biological systems, the iodine atom may interact with proteins and enzymes, potentially leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Iodomethane: A simpler iodinated compound used in organic synthesis.
Dodecanoic Acid: The parent fatty acid without the iodine atom.
Methyldodecanoate: The ester form of dodecanoic acid without the iodine atom.
Uniqueness: Iodomethyl dodecanoate is unique due to the presence of both the iodine atom and the long-chain fatty acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H25IO2 |
|---|---|
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
iodomethyl dodecanoate |
InChI |
InChI=1S/C13H25IO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 |
Clé InChI |
HEKASFIFSNCXKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


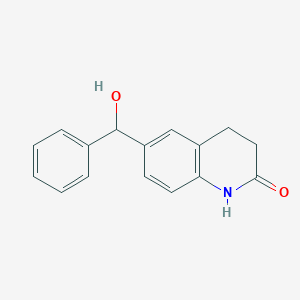
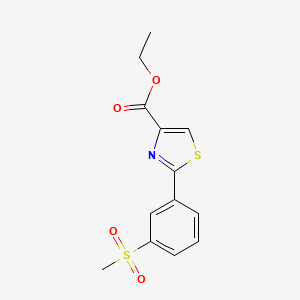
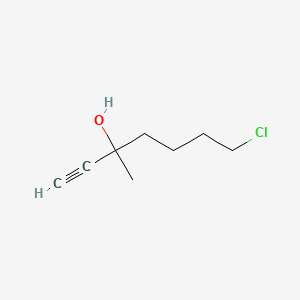
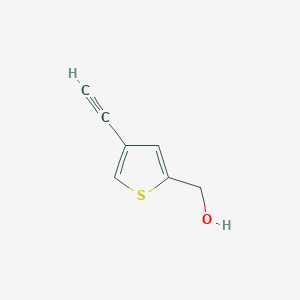
![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)
![4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8399300.png)
![Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B8399304.png)
![Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine](/img/structure/B8399308.png)
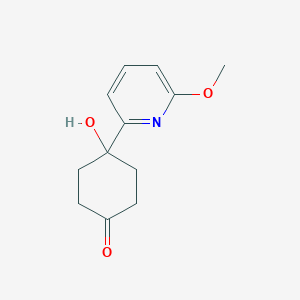
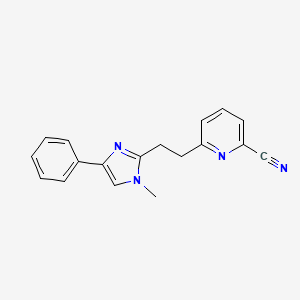
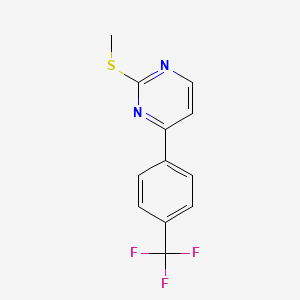
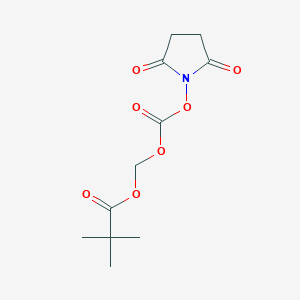
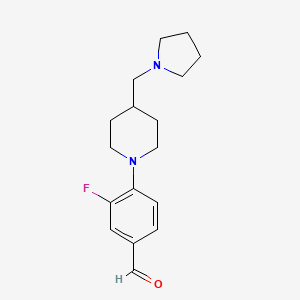
![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)
